molecular formula C10H17N3O2S B7036412 N,5-dimethyl-N-(1-methylsulfinylpropan-2-yl)-1H-pyrazole-3-carboxamide

N,5-dimethyl-N-(1-methylsulfinylpropan-2-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B7036412
M. Wt: 243.33 g/mol
InChI Key: FVCSWBDNAKUUFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,5-dimethyl-N-(1-methylsulfinylpropan-2-yl)-1H-pyrazole-3-carboxamide is a synthetic organic compound known for its diverse applications in various scientific fields. This compound features a pyrazole ring, which is a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms. The presence of the carboxamide group and the methylsulfinylpropan-2-yl substituent contributes to its unique chemical properties and reactivity.

Properties

IUPAC Name

N,5-dimethyl-N-(1-methylsulfinylpropan-2-yl)-1H-pyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O2S/c1-7-5-9(12-11-7)10(14)13(3)8(2)6-16(4)15/h5,8H,6H2,1-4H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVCSWBDNAKUUFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)C(=O)N(C)C(C)CS(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,5-dimethyl-N-(1-methylsulfinylpropan-2-yl)-1H-pyrazole-3-carboxamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The initial step often involves the cyclization of a suitable precursor, such as a hydrazine derivative, with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced via the reaction of the pyrazole intermediate with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base like triethylamine.

    Addition of the Methylsulfinylpropan-2-yl Group: The final step involves the alkylation of the pyrazole ring with a methylsulfinylpropan-2-yl halide under basic conditions, such as using sodium hydride or potassium carbonate.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be optimized for large-scale production. This could involve:

    Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.

    Catalysis: Employing catalysts to improve reaction rates and yields.

    Purification Techniques: Implementing advanced purification methods like crystallization or chromatography to obtain high-purity products.

Types of Reactions:

    Oxidation: The methylsulfinyl group can undergo oxidation to form sulfone derivatives.

    Reduction: The carboxamide group can be reduced to an amine under suitable conditions.

    Substitution: The pyrazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) are common.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide (NaN3) can be employed.

Major Products:

    Oxidation: Formation of sulfone derivatives.

    Reduction: Conversion to amine derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

N,5-dimethyl-N-(1-methylsulfinylpropan-2-yl)-1H-pyrazole-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,5-dimethyl-N-(1-methylsulfinylpropan-2-yl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: The compound can influence various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

  • N-methyl-N-(1-methylsulfinylpropan-2-yl)-1H-pyrazole-3-carboxamide
  • 5-methyl-N-(1-methylsulfinylpropan-2-yl)-1H-pyrazole-3-carboxamide

Comparison:

  • Structural Differences: The presence of different substituents on the pyrazole ring or variations in the carboxamide group.
  • Unique Features: N,5-dimethyl-N-(1-methylsulfinylpropan-2-yl)-1H-pyrazole-3-carboxamide is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.